molecular formula C8H6N2O2 B560804 3-pyridin-3-yl-4H-1,2-oxazol-5-one CAS No. 101084-94-0

3-pyridin-3-yl-4H-1,2-oxazol-5-one

Cat. No.: B560804
CAS No.: 101084-94-0
M. Wt: 162.148
InChI Key: OGXWLRCPBZNTIY-UHFFFAOYSA-N
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Description

3-pyridin-3-yl-4H-1,2-oxazol-5-one is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyridin-3-yl-4H-1,2-oxazol-5-one typically involves the cyclization of [(pyridyl-3-yl-carbonyl)amino]acetic acid. This reaction can be carried out under various conditions, often involving the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride . The reaction is generally performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-pyridin-3-yl-4H-1,2-oxazol-5-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted oxazole and pyridine derivatives.

Scientific Research Applications

3-pyridin-3-yl-4H-1,2-oxazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-pyridin-3-yl-4H-1,2-oxazol-5-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-pyridin-3-yl-4H-1,2-oxazol-5-one is unique due to its combination of pyridine and oxazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new pharmaceuticals and materials with tailored properties .

Properties

IUPAC Name

3-pyridin-3-yl-4H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-4-7(10-12-8)6-2-1-3-9-5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXWLRCPBZNTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659450
Record name 3-(Pyridin-3-yl)-1,2-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101084-94-0
Record name 3-(Pyridin-3-yl)-1,2-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does the structure of 3-(pyridin-3-yl)-4H-1,2-oxazol-5-one lend itself to the creation of dyes, and what properties do these dyes exhibit?

A1: The structure of 3-(pyridin-3-yl)-4H-1,2-oxazol-5-one features an active methylene group, situated between the carbonyl and isoxazolone ring. This allows for facile reaction with diazonium salts derived from various aryl amines. This diazo coupling reaction leads to the formation of azo dyes, characterized by the –N=N- linkage, which is known to impart color to compounds [].

Q2: Beyond dye applications, what other chemical transformations are possible with 3-(pyridin-3-yl)-4H-1,2-oxazol-5-one?

A2: Research indicates that 3-(pyridin-3-yl)-4H-1,2-oxazol-5-one exhibits diverse reactivity, enabling its use in synthesizing various heterocyclic compounds []. For instance, it can undergo condensation reactions with aryl aldehydes, yielding 4-(arylidene-3-(pyridin-3-yl)isoxazole-5(4H)-ones. These compounds can further react with hydrazine hydrate, resulting in the formation of novel heterocyclic structures [].

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